References:[3] SYNTHESIS OF THE NEW 2-(3,4-DIHYDRO-3-OXO-2H-[1,2,4]TRIAZINO[4,3-C]QUINAZOLIN-4-YL) ACETIC ACID DERIVATIVES AND ANALYSIS OF THEIR ANTIOXIDANT ACTIVITY IN NITROSATIVE STRESS MODELS. [] Synthesis and Evaluation of Anticancer activity of some new 3(2h)-one pyridazinone derivatives by Molecular Docking Studies[25] SYNTHESIS OF NOVEL 1,5-BENZODIAZEPINES CONTAINING 2H(1)-QUINOLIN-2-ONE HETEROCYCLE[26] Synthesis and Properties of Partially Hydrogenated Ethyl ([3,4']Bipyridin-6'-ylsulfanyl) Acetates[27] Synthesis of 4H‐Imidazo[2,1‐c][1,4]benzoxazin‐4‐yl Acetic Acids and Esters as Possible COX‐2 Inhibitors.[28] Synthesis of novel quinoxalines by ring transformation of 3-quinoxalinyl-1,5-benzodiazepine
(4-Oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-YL)-acetic acid, with the Chemical Abstracts Service (CAS) number 383187-85-7, is a heterocyclic compound that features a benzothiazepine ring system. This compound is recognized for its diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry and agriculture. It is classified under the category of benzothiazepines, which are known for their pharmacological properties, including anxiolytic and antihypertensive effects .
The synthesis of (4-Oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-YL)-acetic acid typically involves several key steps:
The molecular formula of (4-Oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-YL)-acetic acid is , with a molecular weight of approximately 237.27 g/mol. The structure features a benzothiazepine ring fused to an acetic acid moiety. The InChI key for this compound is InChI=1S/C11H11NO3S/c13-10-5-6-16-9-4-2-1-3-8(9)12(10)7-11(14)15/h1-4H,5-7H2,(H,14,15)
which provides a unique identifier for its chemical structure .
The compound can undergo various chemical reactions:
The major products formed from these reactions depend on specific reagents and conditions used during synthesis.
The mechanism of action for (4-Oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-YL)-acetic acid involves its interaction with biological targets such as enzymes or receptors. The unique structure of the benzothiazepine ring allows it to bind effectively to target sites, potentially inhibiting or modulating their activity. This binding may lead to various biological effects depending on the specific target and context of use.
Key physical and chemical properties include:
Safety data indicates that it may cause irritation upon contact (GHS hazard classification), with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) .
(4-Oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-YL)-acetic acid has several scientific applications:
The 1,5-benzothiazepine scaffold forms the foundation of this compound class. Two predominant synthetic routes exploit the reactivity of specific precursors to achieve ring closure.
o-Aminothiophenol serves as the primary building block for benzothiazepine synthesis due to its bifunctional reactivity. This compound undergoes cyclocondensation with α,β-unsaturated carbonyl systems, particularly Michael acceptors. A highly efficient approach involves reacting o-aminothiophenol with acetylenedicarboxylates or maleic acid derivatives. This reaction proceeds under mild conditions (room temperature to 80°C) in polar aprotic solvents like DMF or ethanol, yielding dihydrobenzothiazepinone intermediates. Subsequent oxidation or dehydration steps generate the fully aromatic system. The acetic acid side chain can be incorporated pre-cyclization by using appropriately substituted unsaturated carbonyl components, such as alkylidene malonates or acrylic acid derivatives bearing protected carboxyl groups [4] [7]. Thioglycolic acid also participates in cyclocondensation reactions with imine precursors derived from aromatic aldehydes and amines, directly affording thiazolidinone intermediates that can be elaborated to benzothiazepines [7].
α,β-Unsaturated carbonyls act as pivotal electrophiles for ring closure with cysteine derivatives or o-aminothiophenol. Chromone-3-carbaldehydes exemplify versatile substrates, reacting with active methylene compounds via Knoevenagel condensation or Perkin-type reactions. For instance, chromone-3-carbaldehydes 1 react with coumarin-4-acetic acids 2 under Perkin conditions (anhydrous sodium acetate/acetic anhydride) to form complex fused heterocycles related to the benzothiazepine core [3]. Microwave irradiation significantly accelerates these condensations, reducing reaction times from hours to minutes while improving yields by suppressing side reactions. The electron-deficient double bond in the unsaturated carbonyl undergoes nucleophilic attack by the thiol group of o-aminothiophenol, followed by intramolecular amidation to establish the seven-membered ring. Modulating the electronic properties of the carbonyl component (e.g., using cinnamaldehydes versus acrolein) directly impacts cyclization kinetics and regioselectivity [4].
Table 1: Cyclization Methods for Benzothiazepine Core Synthesis
Precursor System | Conditions | Key Intermediate | Yield Range | Ref |
---|---|---|---|---|
o-Aminothiophenol + Acetylenedicarboxylate | EtOH, reflux, 2-4 h | Dialkyl 2,3-dihydro-1,5-benzothiazepine-2,3-dicarboxylate | 65-80% | [4] |
o-Aminothiophenol + Ethyl acrylate derivative | DMF, K₂CO₃, 80°C, 6 h | Ethyl (4-oxo-2,3-dihydro-1,5-benzothiazepin-5(4H)-yl)acetate | 70-85% | [5] |
Chromone-3-carbaldehyde + Coumarin-4-acetic acid | Ac₂O, NaOAc, MW, 120°C, 15 min | Fused pyrano[3,2-c]chromene derivative | 75-92% | [3] |
Thioglycolic acid + Schiff base | Toluene, reflux, 8-12 h | Thiazolidin-4-one | 60-75% | [7] |
Following core assembly, targeted modifications introduce the acetic acid moiety and enable further structural diversification, primarily at the 3-position.
The acetic acid functionality at N5 is installed via two primary strategies:
The 3-position (adjacent to the carbonyl) is highly amenable to electrophilic and nucleophilic modifications, enabling extensive structural diversification:
Table 2: Regioselective Modifications at the Benzothiazepine 3-Position
Reaction Type | Reagent | Conditions | Product | Application |
---|---|---|---|---|
Knoevenagel Condensation | 3,4,5-(MeO)₃C₆H₂CHO | Piperidine, EtOH, Δ, 4h | 3-(3,4,5-Trimethoxybenzylidene) derivative | Anticancer precursor [7] |
Schiff Base Formation | 4-O₂N-C₆H₄CHO | EtOH, rt, 12h | 3-[(4-Nitrobenzylidene)amino] derivative | Thiazolidinone synthesis [7] |
Asymmetric Alkylation | CH₃I / (S)-BINOL-derived phase-transfer catalyst | Toluene/H₂O, 0°C, 24h | (R)-3-Methyl derivative | Chiral building block [2] |
Acylation | Ac₂O | Pyridine, DMAP, rt, 6h | 3-Acetyl derivative | Bioisostere development [4] |
The synthesis of (4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-acetic acid derivatives employs divergent pathways with distinct advantages and limitations:
Multi-Step RoutesTraditional sequential synthesis offers precise control over stereochemistry and regioselectivity at each stage. For example, the synthesis of optically pure (S)-3-Boc-amino-5-(carboxymethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (CAS# 250349-13-4) involves:
One-Pot/Tandem RoutesModern methodologies emphasize atom economy and reduced purification. Key examples include:
Table 3: Comparative Analysis of Synthetic Strategies
Parameter | Multi-Step Synthesis | One-Pot/Tandem Synthesis |
---|---|---|
Overall Yield | Low (20-40%) due to intermediate purifications | Moderate to High (50-85%) |
Stereocontrol | Excellent (chiral auxiliaries/catalysts) | Limited (racemic mixtures common) |
Purification Needs | Multiple chromatographic steps | Minimal (often precipitation or crystallization) |
Reaction Time | Days | Hours |
Scale-Up Feasibility | Challenging (costly intermediates) | Favorable (simplified workup) |
Structural Complexity | High (allows precise modifications) | Moderate (limited by reagent compatibility) |
Optimization Insights: Hybrid approaches are emerging, where a one-pot assembly generates the core scaffold, followed by a single regioselective functionalization step. Solvent optimization (e.g., switching from DMF to cyclopentyl methyl ether for alkylations) improves yields by 15-20%. Catalytic methods, particularly organocatalysts for asymmetric functionalization post-cyclization, bridge the gap between efficiency and stereochemical precision [3] [4] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7